trans-3-Aminocyclohexanecarboxamide hydrochloride
Overview
Description
trans-3-Aminocyclohexanecarboxamide hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. It is a derivative of cyclohexane, featuring an amino group and a carboxamide group in a trans configuration, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Aminocyclohexanecarboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxamide groups.
Carboxamide Formation: The carboxamide group is introduced via a reaction with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Aminocyclohexanecarboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo or hydroxyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oxidation Products: Oxo or hydroxyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-3-Aminocyclohexanecarboxamide hydrochloride is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting neurological disorders. Its structural features may contribute to the modulation of neurotransmitter systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which trans-3-Aminocyclohexanecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses through receptor binding and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
cis-3-Aminocyclohexanecarboxamide hydrochloride: Differing in the configuration of the amino and carboxamide groups, this compound exhibits distinct chemical and biological properties.
trans-4-Aminocyclohexanecarboxamide hydrochloride: Featuring a different positional isomerism, this compound’s reactivity and applications may vary from trans-3-Aminocyclohexanecarboxamide hydrochloride.
Uniqueness: this compound is unique due to its trans configuration, which influences its stereochemistry and reactivity. This distinct arrangement allows for specific interactions in chemical and biological systems, setting it apart from its cis and positional isomers.
Properties
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFBGXVDLNNMDE-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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